(2,4-Dichloro-5-methoxyphenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2,4-dichloro-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,4,11H2,1H3 |
InChI Key |
NVZGWTQLIIPLRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2,4 Dichloro 5 Methoxyphenyl Methanamine and Analogous Structures
Precursor Synthesis: Focusing on 2,4-Dichloro-5-methoxyaniline (B1301479)
A critical intermediate for the target compound is 2,4-Dichloro-5-methoxyaniline. Its synthesis requires the strategic placement of chloro, methoxy (B1213986), and amino groups on a benzene (B151609) ring.
The synthesis of primary aryl amines frequently employs a strategy involving the introduction of a nitrogen-containing group that is subsequently reduced. libretexts.org A prevalent method is the nitration of an aromatic ring, which installs a nitro group (-NO₂). This group can then be reduced to a primary amine (-NH₂) using various established reduction procedures. libretexts.org This two-step sequence is a cornerstone in the synthesis of substituted anilines.
Another approach involves the direct alkylation of ammonia (B1221849), but this method can often lead to multiple alkylations, yielding mixtures of primary, secondary, and tertiary amines, making it less preferable for producing pure primary amines. libretexts.org Therefore, methods that first establish a carbon-nitrogen bond with a specific nitrogen nucleophile, followed by the removal of any auxiliary groups, are generally favored for their cleanliness and higher yields. libretexts.org
For the specific precursor, 2,4-dichloro-5-methoxyaniline, one documented synthetic route begins with 2,4-dichloro-5-methoxyacetanilide. This starting material is treated with sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) to hydrolyze the acetanilide, yielding the desired 2,4-dichloro-5-methoxyaniline.
Patented industrial methods for analogous compounds, such as 2,4-dichloroaniline, highlight alternative strategies. One such patent describes a process starting from p-chloronitrobenzene. google.com The synthesis involves an initial reduction of the nitro group to a hydroxylamine (B1172632) in an alcoholic solution of ammonium (B1175870) chloride. google.com Subsequently, in a hydrochloric acid solution, the process achieves simultaneous chlorination of the aromatic ring and reduction of the hydroxylamine intermediate to the final aniline (B41778) product. google.com This method is noted for its short process route and avoidance of expensive catalysts, making it suitable for industrial-scale production. google.com
Formation of the Methanamine Moiety
Once the 2,4-Dichloro-5-methoxyphenyl core is established in the form of an aniline or a related derivative, the final step is the construction of the methanamine side chain. This is typically achieved by converting a carbonyl or nitrile group at the desired position into a primary amine.
The conversion of aromatic nitriles (Ar-CN) or aldehydes (Ar-CHO) into primary arylmethanamines (Ar-CH₂NH₂) is a fundamental transformation in organic synthesis.
Interactive Table: Comparison of Nitrile Reduction Methods
| Reducing Agent/System | Typical Conditions | Substrate Scope | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether solvent, followed by acid workup libretexts.orgchemguide.co.uk | Broad | Powerful, but less selective; reacts with many functional groups. |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Elevated temperature and pressure chemguide.co.uk | Broad | Can sometimes lead to secondary amine byproducts. google.com |
| Diisopropylaminoborane/LiBH₄ (cat.) | Ambient or refluxing THF nih.gov | Aliphatic and aromatic | Highly effective, especially for electron-deficient aromatic nitriles. nih.gov |
Conversion of Aldehydes: Aromatic aldehydes can be converted to primary amines through a process known as reductive amination. tandfonline.comchemistrysteps.com This typically involves reacting the aldehyde with a source of ammonia, such as hydroxylammonium chloride or ammonium acetate (B1210297), to form an intermediate imine. tandfonline.comorganic-chemistry.org This imine is then reduced in the same pot to the primary amine.
Reductive amination is a highly versatile and common method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine without being isolated. chemistrysteps.commasterorganicchemistry.com When ammonia is used as the amine source, this process yields a primary amine. chemistrysteps.com
A key advantage of this method is the ability to use reducing agents that are selective for the imine intermediate over the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are less reactive towards aldehydes and ketones at the neutral or weakly acidic pH required for imine formation. masterorganicchemistry.comyoutube.com This one-pot procedure avoids the problem of over-alkylation often seen with other methods and is applicable to a wide range of aldehydes. masterorganicchemistry.comorganic-chemistry.org The reaction can be catalyzed by various systems, including iridium complexes in aqueous solutions or Lewis acids like Aquivion®-Fe, offering environmentally friendly and efficient pathways. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, offer an efficient route to complex molecules. Several MCRs can incorporate arylmethanamine-like structures.
For example, a one-pot procedure for synthesizing free α-chiral amines involves the formation of N-diphenylphosphinoylimines from aldehydes and a phosphorus-containing amine source, followed by the enantioselective addition of a dialkylzinc reagent. organic-chemistry.org While this produces a secondary amine, it demonstrates the principle of building complex amine structures in a single operation. Another relevant reaction is the aza-Prins cyclization, where an aldehyde reacts with an unsaturated tosylamine in the presence of an iron(III) halide promoter to generate six-membered nitrogen-containing rings, showcasing the incorporation of an aldehyde and an amine source into a more complex scaffold. researchgate.net Furthermore, one-pot syntheses of functionalized pyrroles have been developed using anilines, aldehydes, and other components, demonstrating the power of MCRs to rapidly build heterocyclic systems from simple arylamine and aldehyde precursors. rsc.org
Advanced and Scalable Synthetic Processes for Related Arylmethanamines
The synthesis of arylmethylamines, a class of compounds that includes (2,4-dichloro-5-methoxyphenyl)methanamine, has evolved significantly, with modern chemistry favoring processes that are both efficient and scalable. Key strategies include reductive amination, C-H functionalization, and biocatalysis, which offer improvements over classical multi-step methods that may require the isolation of intermediates. researchgate.netchemistryviews.org
Reductive amination of aldehydes is a cornerstone of arylmethylamine synthesis. Industrial-scale production often employs the catalytic hydrogenation of a mixture of benzaldehyde (B42025) and ammonia. chemicalbook.com In one documented process, this reaction is carried out in methanol (B129727) at 100°C and 15 MPa pressure using a Raney nickel catalyst, achieving a yield of 93%. chemicalbook.com For more specialized applications, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source at 76°C. organic-chemistry.org
Direct C-H functionalization offers a more atom-economical route. A notable example is the copper-catalyzed cross-dehydrogenative coupling of alkylarenes with benzophenone (B1666685) imine. chemistryviews.org This method, utilizing a CuI catalyst with 1,10-phenanthroline (B135089) as a ligand, directly yields unprotected primary benzylamines as their hydrochloride salts in good yields. chemistryviews.org The reaction is practical as it tolerates air and moisture. chemistryviews.org Another advanced approach is the three-component carboamination of styrenes, which allows for the assembly of diverse benzylamine (B48309) derivatives. nih.gov This copper-catalyzed reaction combines styrenes, potassium alkyltrifluoroborates, and amines (such as ureas or anilines) to form the desired products. nih.gov
Biocatalytic methods are increasingly recognized for their high selectivity and mild reaction conditions. Transaminases, for example, can be used for the reductive amination of prochiral ketones to produce chiral amines, a process of great interest to the pharmaceutical industry. researchgate.net In one innovative approach, a nine-step artificial enzyme cascade was engineered in recombinant E. coli to produce benzylamine from L-phenylalanine, achieving a 70% conversion and an isolated yield of 57% on a 100 mL scale. nih.gov This demonstrates the potential for scalable bioproduction of arylmethylamines from renewable sources. nih.gov
For the synthesis of more complex structures, such as the antibacterial arylomycins, a simplified route based on C-H functionalization logic has been developed. This strategy employs a copper-mediated oxidative phenol (B47542) coupling that can be performed on a gram scale, streamlining access to complex analogues. nih.gov
Table 1: Comparison of Advanced Synthetic Processes for Arylmethylamines
| Method | Catalyst / Reagent | Substrates | Key Features |
|---|---|---|---|
| Catalytic Reductive Amination | Raney Nickel / H₂ | Benzaldehyde, Ammonia | High pressure and temperature (15 MPa, 100°C); 93% yield on an industrial scale. chemicalbook.com |
| Transfer Hydrogenation | Nickel Nanoparticles | Aldehydes, Ammonia | Uses isopropanol as a hydrogen source; milder conditions (76°C). organic-chemistry.org |
| Cross-Dehydrogenative Coupling | CuI / 1,10-phenanthroline | Alkylarenes, Benzophenone imine | Direct synthesis of primary amines; tolerates air and moisture. chemistryviews.org |
| Three-Component Carboamination | Copper Catalyst | Styrenes, Potassium alkyltrifluoroborates, Ureas/Anilines | Direct assembly of diverse secondary benzylamine derivatives. nih.gov |
| Biocatalytic Cascade | Engineered E. coli | L-phenylalanine | Nine-step enzyme cascade; 70% conversion; uses renewable feedstock. nih.gov |
Principles of Green Chemistry in Arylmethanamine Synthesis
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of arylmethylamines and other pharmaceutical intermediates. youtube.commdpi.com These principles guide the development of more sustainable and environmentally benign chemical processes. nih.gov
A key area of focus is the use of renewable feedstocks. Research has demonstrated the synthesis of benzylamines from lignin (B12514952), a major component of biomass. nih.gov This process involves the catalytic transformation of lignin model compounds using a Palladium on carbon (Pd/C) catalyst in the presence of organic amines, representing a significant step towards a sustainable biorefinery. nih.gov Similarly, microbial fermentation routes have been developed to produce benzylamine from glucose via an engineered metabolic pathway, further highlighting the shift away from petrochemical-based starting materials. nih.gov
The use of safer solvents and reaction media is another fundamental aspect of green chemistry. mdpi.com Water-soluble catalysts, such as calix researchgate.netresorcinarene sulfonic acid, enable the dehydrative amination of alcohols to be performed in water, a green solvent. organic-chemistry.org This approach allows for easy recycling of the catalyst-containing aqueous phase. organic-chemistry.org Some green methodologies focus on optimizing reactions in water to improve yields and simplify work-up procedures, as seen in the synthesis of arylamidoximes, a related class of compounds. researchgate.netresearchgate.net In some cases, solvent-free methods, such as mechanochemical grinding, can be employed for the synthesis of N-substituted amines, drastically reducing waste. mdpi.com
Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (temperature and pressure) and in aqueous environments, offering high selectivity and reducing the need for protecting groups. researchgate.netmdpi.com The use of enzymes, such as transaminases, for the synthesis of benzylamine derivatives exemplifies this approach, minimizing environmental impact while achieving high product conversion. researchgate.net These biocatalytic methods often replace hazardous reagents and heavy metal catalysts common in traditional synthetic routes. researchgate.netmdpi.com
Table 2: Application of Green Chemistry Principles in Arylmethylamine Synthesis
| Green Chemistry Principle | Application in Arylmethylamine Synthesis | Example |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass or fermentation products instead of petrochemicals. | Production of benzylamines from lignin or glucose. nih.govnih.gov |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or eliminating solvents altogether. | Dehydrative amination of alcohols in water using a water-soluble catalyst. organic-chemistry.org |
| Catalysis | Using selective catalysts (including biocatalysts) to replace stoichiometric reagents. | Reductive amination using biocatalysts (transaminases) or metal complexes (Zn(II)) to avoid harsh reagents. researchgate.netorganic-chemistry.org |
| Designing Safer Chemicals | Designing processes that use and generate substances with little to no toxicity. | Using enzymes in aqueous media to avoid toxic reagents and byproducts. mdpi.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Direct C-H functionalization and multi-component reactions that build complexity in a single step. chemistryviews.orgnih.gov |
Chemical Reactivity and Organic Transformations of 2,4 Dichloro 5 Methoxyphenyl Methanamine Derivatives
Functionalization of the Amino Group
The primary amino group is a versatile handle for a wide array of chemical modifications, including the formation of C-N bonds through alkylation and acylation, and the formation of C=N double bonds via condensation reactions.
The primary amine functionality of (2,4-dichloro-5-methoxyphenyl)methanamine readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents to the nitrogen atom, typically through reactions with alkyl halides or via reductive amination. These reactions convert the primary amine into secondary or tertiary amines. Standard conditions often involve the use of a base, such as potassium carbonate or a non-nucleophilic amine like diisopropylethylamine (DIPEA), in a polar aprotic solvent. echemi.com Alternatively, catalytic N-alkylation using alcohols as alkylating agents over nickel or other transition metal catalysts represents a more atom-economical approach. acs.org
N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. These reactions are generally high-yielding and proceed under mild conditions, often using a base to scavenge the acidic byproduct. The resulting N-acyl derivatives are crucial intermediates for further synthetic manipulations, including intramolecular cyclization reactions. wikipedia.org
| Transformation | Reagent/Catalyst | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) / Base (e.g., K₂CO₃) | Solvent (e.g., ACN, DMF), RT to 80°C | Secondary/Tertiary Amine |
| N-Acylation | Acid Chloride (e.g., AcCl) or Anhydride (B1165640) (e.g., Ac₂O) / Base (e.g., Pyridine, Et₃N) | Solvent (e.g., DCM, THF), 0°C to RT | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Solvent (e.g., MeOH, DCE), pH control | Secondary/Tertiary Amine |
| Catalytic N-Alkylation | Alcohol / Ni or Ru Catalyst | High Temperature (e.g., 140-180°C) | Secondary Amine |
The reaction of this compound with aldehydes or ketones under acid-catalyzed, dehydrating conditions yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation is a reversible process, and the equilibrium is typically driven towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus or molecular sieves. operachem.comlibretexts.org The reaction rate is sensitive to pH, with optimal conditions generally found in weakly acidic media (pH 4-5), which is sufficient to activate the carbonyl group without fully protonating the amine nucleophile. libretexts.org
Imines are valuable synthetic intermediates. A key subsequent transformation is their reduction to secondary amines. This two-step sequence of imine formation followed by reduction is known as reductive amination. youtube.comyoutube.com The reduction can be achieved in a one-pot procedure by using a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), that is selective for the protonated iminium ion over the starting carbonyl compound. youtube.com
| Carbonyl Compound | Conditions | Imine Product |
|---|---|---|
| Benzaldehyde (B42025) | Acid catalyst (e.g., p-TsOH), Toluene, reflux with Dean-Stark | N-(2,4-Dichloro-5-methoxybenzylidene)benzenamine |
| Acetone | Molecular Sieves, MeOH, RT | N-(2,4-Dichloro-5-methoxybenzyl)propan-2-imine |
| Cyclohexanone | Glacial Acetic Acid, MeOH, 60-80°C | N-((2,4-Dichloro-5-methoxyphenyl)methyl)cyclohexan-1-imine |
Transformations Involving the Dichlorinated Aromatic Core
The electronic properties of the dichlorinated aromatic ring, which is activated by the methoxy (B1213986) group and substituted with the aminomethyl side chain, allow for transformations such as nucleophilic aromatic substitution and directed ortho-metalation.
While the benzene (B151609) ring is generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as halogen atoms, can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com In the this compound scaffold, the two chlorine atoms activate the ring towards attack by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgquizlet.com
The regioselectivity of the substitution depends on the stability of this intermediate. In systems like 3,4-dichloronitrobenzene, substitution occurs preferentially at the position para to the strongly activating nitro group. chegg.com For the title compound, the outcome of an SNAr reaction would be influenced by the combined electronic effects of the two chlorine atoms, the electron-donating methoxy group, and the aminomethyl group. Nucleophilic attack is most likely to occur at C-2 or C-4, displacing one of the chloride ions. The relative reactivity of these positions is governed by a complex interplay of inductive and resonance effects that stabilize the anionic intermediate. researchgate.net
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs a directing metalation group (DMG), typically a heteroatom-containing substituent, which coordinates to an organolithium base (e.g., n-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles.
In the this compound system, the methoxy group is a well-established DMG. organic-chemistry.org Based on the hierarchy of directing groups, the -OMe group is a stronger director than the chlorine atoms. harvard.edu It would direct lithiation to one of its ortho positions, C-4 or C-6. The C-4 position is already substituted with a chlorine atom. Therefore, metalation is expected to occur selectively at the C-6 position, which is ortho to the methoxy group and meta to the C-1 substituent. Subsequent reaction with an electrophile (E+) would introduce a new substituent at this position. The primary amine of the side chain would need to be protected (e.g., as a t-butyl carbamate) prior to metalation to prevent it from reacting with the organolithium base.
| Electrophile | Reagent | Introduced Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic acid) |
| Aldehyde/Ketone | RCHO / R₂CO | -CH(OH)R (Secondary alcohol) / -C(OH)R₂ (Tertiary alcohol) |
| Iodine | I₂ | -I (Iodo) |
| Dimethylformamide | DMF | -CHO (Formyl) |
| Chlorotrimethylsilane | TMSCl | -Si(CH₃)₃ (Trimethylsilyl) |
Cyclization Reactions and Heterocyclic Annulation
The structure of this compound and its derivatives serves as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions, where the side chain reacts with the aromatic ring, are key strategies for constructing fused ring systems like tetrahydroisoquinolines and dihydroisoquinolines.
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. wikipedia.org It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govnrochemistry.com While the title compound is a benzylamine (B48309), its N-alkylated derivatives bearing a two-carbon extension on the nitrogen could potentially undergo an analogous cyclization.
A more direct route to heterocyclic annulation is the Bischler-Napieralski reaction , which cyclizes N-acyl-β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. wikipedia.orgnrochemistry.comorganic-chemistry.org An N-acylated derivative of this compound, if derived from a phenethylamine (B48288) equivalent, would be a suitable substrate for this transformation. slideshare.netnih.gov The electron-donating methoxy group on the aromatic ring would facilitate the electrophilic aromatic substitution step of the cyclization. nrochemistry.com These reactions highlight the potential of the this compound scaffold in building complex molecular architectures relevant to medicinal chemistry. mdpi.com
Integration into Pyrimidine (B1678525) Derivatives
The primary amine functionality of this compound and its aniline (B41778) analogue, 2,4-dichloro-5-methoxyaniline (B1301479), serves as a key building block for the synthesis of pyrimidine derivatives. Pyrimidines are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including nucleobases.
One common strategy for constructing the pyrimidine ring involves the condensation of a substituted amine with a 1,3-dielectrophilic species. For instance, the reaction of 2,4-dichloro-5-methoxyaniline with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines. While direct examples utilizing this compound are not extensively documented in the provided search results, the reactivity of the closely related 2,4-dichloro-5-methoxyaniline provides a strong indication of its potential. This aniline has been used in the synthesis of complex quinoline (B57606) derivatives which can be considered related to pyrimidines in their heterocyclic nature. simsonpharma.com
A general approach to pyrimidine synthesis involves the reaction of an amidine, which can be derived from the corresponding amine, with a β-dicarbonyl compound. The synthesis of various pyrimidine derivatives often starts from precursors like 2,4-dihydroxy-5-methoxypyrimidine, which is subsequently chlorinated to yield 2,4-dichloro-5-methoxypyrimidine. google.comgoogle.com This dichlorinated pyrimidine is a versatile intermediate for introducing nucleophiles, including amines, at the 2- and 4-positions. researchgate.netbldpharm.com The reaction of this compound with such an electrophilic pyrimidine core would lead to the direct incorporation of the (2,4-dichloro-5-methoxyphenyl)methyl moiety onto the pyrimidine scaffold.
The table below summarizes synthetic approaches to pyrimidine derivatives that could potentially be adapted for this compound.
| Starting Material | Reagent(s) | Product Type | Potential for this compound |
| 2,4-Dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | 2,4-Dichloro-5-methoxypyrimidine | The resulting dichloropyrimidine can react with the amine to form a substituted aminopyrimidine. |
| Chalcones | Guanidinium hydrochloride, NaOH | 2-Aminopyrimidine derivatives | The amine could be used to form a guanidine (B92328) derivative for subsequent cyclization. |
| Barbituric acid, Aldehyde, Urea/Thiourea | Catalyst (e.g., MnCoFe2O4@ovalbumin) | Pyrimido[4,5-d]pyrimidine derivatives | The amine could potentially participate in this multi-component reaction. researchgate.net |
Formation of Quinolone and Piperidine (B6355638) Scaffolds from Arylmethanamines
Arylmethanamines are valuable precursors for the synthesis of quinolone and piperidine ring systems, which are prevalent in many pharmaceuticals. The construction of these scaffolds often involves cyclization reactions where the arylmethanamine provides the nitrogen atom and a portion of the ring structure.
For the synthesis of quinolones, a common method is the Gould-Jacobs reaction, which involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent transformations. While the primary amine of this compound is not directly attached to the aromatic ring, its derivatives can be envisioned to participate in similar cyclization strategies. For example, the corresponding aniline, 2,4-dichloro-5-methoxyaniline, is a direct precursor for quinolone synthesis. simsonpharma.com
The formation of piperidine scaffolds from arylmethanamines can be achieved through various routes, including the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, which can be considered a related heterocyclic system. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Although this compound is a benzylamine, modifications to its structure could render it suitable for such transformations.
Construction of Other Nitrogen-Containing Heterocycles (e.g., Pyrazines, Triazoles)
The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles like pyrazines and triazoles.
Pyrazines: These are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The synthesis of pyrazines can be achieved through the self-condensation of α-aminoketones or by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While direct synthesis from this compound is not explicitly detailed, its derivatives could be elaborated into the necessary precursors. For instance, oxidation of the aminomethyl group to an aldehyde, followed by conversion to an α-aminoketone, could provide a route to substituted pyrazines. The biosynthesis of pyrazines often involves amino acids as starting materials, highlighting the importance of the amine functionality. mdpi.comresearchgate.net
Triazoles: These are five-membered heterocycles with three nitrogen atoms. There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles, both of which are significant in medicinal chemistry. The synthesis of 1,2,4-triazoles can be accomplished through the reaction of hydrazides with various reagents. frontiersin.org For example, the reaction of a hydrazide with an isothiocyanate, followed by cyclization, is a common route. mdpi.com this compound can be converted into a corresponding carboxylic acid derivative and then to a hydrazide, making it a potential precursor for triazole synthesis. Studies have reported the synthesis of 1,2,4-triazole (B32235) derivatives containing methoxyphenyl substituents, underscoring the feasibility of incorporating the (2,4-dichloro-5-methoxyphenyl) moiety into this scaffold. zsmu.edu.uanih.gov
The following table outlines general synthetic strategies for these heterocycles.
| Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Pyrazine | Condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. | Can be a precursor to the diamine or dicarbonyl component after functional group transformations. |
| 1,2,4-Triazole | Cyclization of acyl thiosemicarbazides. frontiersin.org | Can be converted to a carboxylic acid and then to an acyl thiosemicarbazide. |
| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. | The amine can be converted to an azide for this "click chemistry" reaction. |
Catalytic Applications in Transformations
Beyond its role as a synthetic building block, the amine functionality in this compound and its derivatives can also be utilized in catalysis.
Organocatalytic Methodologies
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are prominent organocatalysts, particularly in asymmetric synthesis. They can activate substrates through the formation of iminium or enamine intermediates. While specific organocatalytic applications of this compound are not detailed in the provided search results, its primary amine structure suggests potential for use in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions, especially if rendered chiral.
Transition Metal-Mediated Processes
Amines are excellent ligands for transition metals, and complexes derived from them are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The nitrogen atom of this compound can coordinate to a metal center, and the electronic properties of the substituted phenyl ring can influence the catalytic activity of the resulting complex. There is potential for this compound to act as a ligand in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, although specific examples are not provided in the search results.
Reaction Kinetics and Mechanistic Investigations
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques, such as kinetic monitoring and isotopic labeling, and computational modeling.
For instance, in the synthesis of 1,2,4-triazoles, mechanistic investigations would focus on the step-wise process of condensation and cyclization. chemmethod.com The electronic effects of the dichloro and methoxy substituents on the phenyl ring would play a significant role in the rates of these steps. The electron-withdrawing chlorine atoms would likely increase the acidity of the N-H protons, potentially affecting the initial condensation, while the electron-donating methoxy group could influence the nucleophilicity of the aromatic ring in any electrophilic substitution steps.
Computational studies could provide insights into the transition state geometries and activation energies for various reaction pathways, helping to rationalize observed product distributions and stereoselectivities.
Spectroscopic and Crystallographic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra reveal the types and number of chemically distinct protons and carbons in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine) tend to deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like methoxy) cause upfield shifts.
For (2,4-Dichloro-5-methoxyphenyl)methanamine, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the benzylic aminomethyl protons. The aromatic region would show two singlets, corresponding to the protons at the C-3 and C-6 positions of the phenyl ring. The methoxy group would appear as a sharp singlet, and the aminomethyl (CH₂NH₂) group protons would also present as a singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two aromatic CH carbons, the four quaternary aromatic carbons (including those bonded to chlorine, the methoxy group, and the methanamine group), the methoxy carbon, and the benzylic carbon of the methanamine group. The chemical shifts of these carbons are highly dependent on the attached substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic-H | ~7.0-7.5 | - | Two distinct singlets expected. |
| Methoxy (O-CH₃) | ~3.8-4.0 | ~55-60 | Sharp singlet for protons; shielded carbon due to oxygen. |
| Benzylic (Ar-CH₂) | ~3.7-3.9 | ~35-45 | Signal for the methylene (B1212753) group protons. |
| Amine (NH₂) | Variable | - | Broad or sharp singlet, position depends on solvent and concentration. |
| Aromatic C-H | - | ~110-130 | Signals for the two protonated aromatic carbons. |
| Aromatic C-Cl | - | ~125-135 | Deshielded carbons attached to chlorine atoms. |
| Aromatic C-O | - | ~150-160 | Carbon attached to the electron-donating methoxy group. |
| Aromatic C-C(H₂N) | - | ~135-145 | Quaternary carbon attached to the methanamine substituent. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be used to confirm the absence of coupling between the two aromatic protons, verifying their isolated positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each protonated carbon's chemical shift by linking the ¹H and ¹³C spectra. For instance, it would definitively link the methoxy proton signal to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
Correlations from the methoxy protons (O-CH₃) to the aromatic carbon they are attached to (C-5).
Correlations from the benzylic protons (-CH₂NH₂) to the aromatic carbon at C-1 and the adjacent aromatic carbons at C-2 and C-6.
Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the phenyl ring.
Together, these multidimensional NMR experiments provide an interlocking web of data that confirms the precise connectivity of the atoms, validating the structure of this compound.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy probe the interactions of molecules with infrared and ultraviolet-visible light, respectively, revealing information about functional groups and conjugated systems.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands:
N-H Stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
C-H Stretching: Aromatic and aliphatic C-H stretches typically appear just above and below 3000 cm⁻¹, respectively.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-O Stretching: A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.
C-Cl Stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within a molecule. The substituted benzene ring in the compound constitutes the primary chromophore. The absorption maxima (λ_max) are influenced by the substituents on the ring. The methoxy (an auxochrome) and chloro groups will modulate the π → π* transitions of the benzene ring, providing characteristic absorption patterns in the UV region.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound, HRMS would be used to confirm its molecular formula, C₈H₉Cl₂NO. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a match within a very small tolerance (typically <5 ppm) providing definitive confirmation of the elemental composition. The characteristic isotopic pattern of the two chlorine atoms would also be readily observable.
X-ray Diffraction Analysis
While NMR and MS can define molecular connectivity and formula, only X-ray diffraction can reveal the precise three-dimensional structure of a molecule in the solid state, including bond lengths,
Chromatographic and Other Analytical Purity Assessment Techniques
The purity of this compound is crucial for its use in research and synthesis. Chromatographic techniques are powerful tools for assessing the purity of such compounds by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally labile compounds like substituted benzylamines. A reversed-phase HPLC method would likely be suitable, employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) can also be used for purity analysis, particularly for assessing volatile impurities. For a compound like this compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. researchgate.netnih.gov A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The analysis would be performed on a capillary column, such as a DB-5 or HP-5, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The GC-MS approach provides the added advantage of identifying the structure of any separated impurities. A specification sheet for the related compound, 2,4-dichloro-5-methoxyaniline (B1301479), indicates that gas chromatography is used for its assay, with a purity of ≥97.5%. thermofisher.com
Other analytical techniques that can be employed for purity assessment include:
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing purity and identifying the number of components in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect and quantify impurities that have distinct NMR signals.
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and to identify impurities based on their mass-to-charge ratio.
A combination of these techniques is often used to provide a comprehensive purity profile of a chemical compound.
| Analytical Technique | Typical Conditions/Methodology | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column, UV detection. Mobile phase: Acetonitrile/water or Methanol (B129727)/water with buffer. | Quantify purity and separate non-volatile impurities. |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5), FID or MS detection. May require derivatization. | Assess volatile impurities and overall purity. |
| Thin-Layer Chromatography (TLC) | Silica gel plate, appropriate solvent system. | Rapid qualitative purity check. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR in a suitable deuterated solvent. | Structural confirmation and detection of impurities. |
| Mass Spectrometry (MS) | ESI or CI ionization to confirm molecular weight. | Identify impurities by mass. |
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be instrumental in characterizing (2,4-dichloro-5-methoxyphenyl)methanamine.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond connecting the phenyl ring to the methanamine group and the C-O bond of the methoxy (B1213986) group. This analysis identifies the most stable conformer and the energy barriers between different conformations.
Vibrational Frequency and Spectroscopic Parameter Prediction
Following geometry optimization, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as stretching, bending, or twisting of bonds. For this compound, this would help assign the observed spectral peaks to specific functional groups, like the N-H stretches of the amine, C-Cl stretches, and the various vibrations of the benzene (B151609) ring.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. A smaller gap suggests higher reactivity. For this compound, this analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically shows negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and the chlorine atoms due to their high electronegativity, and positive potential around the amine hydrogens.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This delocalization, or hyperconjugation, contributes to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). In this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the phenyl ring.
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions
An example of a breakdown of intermolecular contacts from a Hirshfeld surface analysis is shown in the table below. The percentages represent the contribution of each type of contact to the total Hirshfeld surface area.
| Interaction Type | Description | Typical Contribution (%) |
| H···H | Contacts between hydrogen atoms | High |
| C···H/H···C | Contacts between carbon and hydrogen atoms | Significant |
| Cl···H/H···Cl | Contacts involving chlorine and hydrogen atoms | Significant |
| O···H/H···O | Contacts between oxygen and hydrogen atoms | Moderate |
| N···H/H···N | Contacts involving nitrogen and hydrogen atoms | Moderate |
| C···C | Pi-pi stacking interactions | Variable |
| Cl···Cl | Halogen bonding | Variable |
Computational Reaction Mechanism Studies
While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in public literature, the methodologies for such investigations are well-established. Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard tools for elucidating reaction pathways. These studies typically involve:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The geometry and energy of these transition states are critical for determining the feasibility and rate of a reaction.
Reaction Coordinate Analysis: Mapping the energy profile of a reaction as it progresses from reactants through the transition state to the products. This provides a detailed picture of the energy changes throughout the reaction.
Solvent Effects: Incorporating computational models to simulate the influence of a solvent on the reaction mechanism, as solvent interactions can significantly alter reaction energies and pathways.
For a molecule like this compound, computational studies could explore mechanisms of reactions such as N-acylation, oxidation of the amine group, or nucleophilic aromatic substitution, although the latter is generally difficult on an electron-rich aromatic ring. Such studies on analogous aromatic amines have provided deep insights into their chemical behavior. For instance, DFT calculations on related dichlorophenyl derivatives have been used to analyze bond lengths, bond angles, and the electronic density at various atomic sites, which are all crucial for understanding reactivity. iipseries.org
Prediction of Molecular Properties and Reactivity Parameters
The prediction of molecular properties and reactivity parameters through computational methods is a cornerstone of modern drug discovery and materials science. For this compound, various properties can be calculated to predict its behavior.
Molecular Properties:
Quantum chemical calculations can predict a range of molecular properties. These theoretical values, while not direct experimental measurements, provide valuable approximations.
Interactive Table: Predicted Molecular Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2,4-Dichloroaniline (Experimental) | 4-Methoxybenzylamine (Experimental) |
| Molecular Weight ( g/mol ) | 220.09 | 162.02 | 137.18 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | 2.39 | 0.98 |
| Topological Polar Surface Area (TPSA) (Ų) | ~38.3 | 26.02 | 26.02 |
| Number of Hydrogen Bond Donors | 1 | 1 | 1 |
| Number of Hydrogen Bond Acceptors | 2 | 1 | 2 |
| Rotatable Bonds | 2 | 0 | 2 |
Note: The values for this compound are estimations based on computational models and comparison with structurally similar compounds. Experimental values for the other compounds are provided for context.
Reactivity Parameters:
Global reactivity descriptors derived from conceptual DFT are instrumental in predicting the chemical reactivity of a molecule. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): The resistance to change in electron distribution, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron cloud polarization.
Studies on similar aromatic compounds often employ DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to calculate these parameters. iipseries.orgresearchgate.net For this compound, the electron-withdrawing chlorine atoms and the electron-donating methoxy and aminomethyl groups would significantly influence the energies of the frontier molecular orbitals and thus its reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies on related benzylamine (B48309) and arylamine derivatives have also been conducted to correlate molecular descriptors with biological activities. mdpi.comunair.ac.idnih.govnih.govmdpi.com These models often use a combination of electronic, steric, and hydrophobic parameters to predict the activity of new compounds, a strategy that could be applied to derivatives of this compound.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
(2,4-Dichloro-5-methoxyphenyl)methanamine and its derivatives are pivotal intermediates in the synthesis of complex molecules, particularly those with applications in medicinal chemistry. The strategic placement of the chloro and methoxy (B1213986) groups on the phenyl ring influences the reactivity and biological activity of the resulting compounds, making this scaffold attractive for drug discovery programs.
Derivatives of this compound have been investigated for their potential as anticancer agents. Research has shown that compounds incorporating this moiety exhibit antitumor activity, with some patented crystalline forms being developed for oral administration in the treatment of various cancers. The primary amine group of this compound provides a reactive handle for further molecular elaboration, allowing for its incorporation into larger, more complex pharmaceutical scaffolds.
One significant application lies in the synthesis of pyrimidine-based compounds, which are a common feature in many biologically active molecules. For instance, the general class of 2,4-diamino-5-(substituted benzyl)pyrimidines has been a subject of interest due to their antifolate activity, making them relevant in the development of antimicrobial and anticancer drugs. nih.gov A general synthetic process for this class of compounds involves the reaction of a substituted α-alkoxymethylcinnamonitrile with guanidine (B92328). google.com While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, its structural similarity to the benzyl (B1604629) portion of these pyrimidines suggests its potential as a precursor. The synthesis of 2,4-diamino-5-acetyl(ethoxycarbonyl)pyrimidines from β-dicarbonyl compounds and dicyandiamide (B1669379) further highlights the modularity of pyrimidine (B1678525) synthesis, where a suitably functionalized benzylamine (B48309) derivative could be a key component. lookchem.com
The following table summarizes the types of complex molecules and scaffolds that can be potentially synthesized from this compound-related structures.
| Scaffold Class | Potential Therapeutic Area | Synthetic Approach |
| 2,4-Diamino-5-(substituted benzyl)pyrimidines | Antimicrobial, Anticancer (Antifolate) | Reaction of a substituted cinnamonitrile (B126248) with guanidine |
| Pyrimido[4,5-d]pyrimidines | Various | Annelation of a 2,4-diamino-5-functionalized pyrimidine |
| Fused Heterocyclic Systems | Various | Cyclization reactions from appropriately substituted precursors |
Building Block for Novel Heterocyclic Compounds
The reactivity of the primary amine in this compound makes it a valuable starting material for the construction of novel heterocyclic compounds. Heterocycles are fundamental components of many pharmaceuticals and agrochemicals, and the development of efficient synthetic routes to new heterocyclic systems is a constant focus of chemical research.
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govthieme-connect.derug.nl The amine functionality of this compound makes it a suitable component for various MCRs, potentially leading to a diverse array of heterocyclic scaffolds. For example, in principle, it could participate in Ugi or Passerini reactions to generate complex acyclic intermediates that can subsequently undergo cyclization to form heterocycles. The synthesis of 5- and 6-membered aromatic heterocycles using transition metal-catalyzed MCRs is a well-established field, and an amine such as this compound could serve as a key nitrogen source in these transformations. nih.gov
The Pictet-Spengler reaction is another classic method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are present in numerous natural products and biologically active compounds. nih.govbeilstein-journals.orgnsf.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While direct examples using this compound were not found in the search results, its structural features are amenable to this type of transformation, suggesting its potential for creating novel fused heterocyclic systems. Halogen-bond-catalyzed and enantioselective variants of the Pictet-Spengler reaction have expanded its scope and utility. chemrxiv.orgnih.gov
The following table outlines potential heterocyclic systems that could be synthesized using this compound as a building block.
| Heterocyclic System | Synthetic Method | Key Features |
| Substituted Pyrroles and Furans | Transition Metal-Catalyzed [2+2+1] Cycloadditions | Potential for high substitution pattern diversity. |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Access to important alkaloid core structures. |
| Pyrimidines and Fused Pyrimidines | Condensation and Cyclization Reactions | Versatile scaffolds with a wide range of biological activities. |
| Diverse Heterocycles | Multicomponent Reactions (e.g., Ugi, Passerini) | Rapid generation of molecular complexity from simple precursors. |
Strategies for Bioorthogonal Chemistry: Incorporation into Reactive Probes
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key application of this field is the development of reactive probes for labeling and studying biomolecules in their natural environment. While direct evidence for the use of this compound in bioorthogonal chemistry is not available in the provided search results, its structural motifs are relevant to the design of such probes.
Photo-crosslinking probes are a class of chemical tools that can form a covalent bond with a target molecule upon activation with light. nih.govresearchgate.netnih.gov These probes typically contain a photoreactive group, such as a benzophenone (B1666685), aryl azide (B81097), or diazirine, attached to a ligand that directs the probe to a specific biological target. thermofisher.com The aromatic ring of this compound could, in principle, be modified to include a photoreactive moiety. The amine group could then be used as a handle to attach a targeting ligand or a reporter group. For instance, the synthesis of probes containing a p-benzoyl-L-phenylalanine (Bpa) residue, a photo-activatable amino acid, is a common strategy. researchgate.net
The development of fluorescent probes for detecting specific analytes is another active area of research. While a direct application of this compound was not found, the broader class of aromatic amines is used in the synthesis of fluorescent dyes. The electronic properties of the dichlorinated and methoxy-substituted phenyl ring could potentially be exploited to modulate the photophysical properties of a fluorophore.
The following table summarizes photoreactive groups commonly used in bioorthogonal probes, which could potentially be incorporated into derivatives of this compound.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate |
| Aryl Azide (Phenyl Azide) | ~260-275 nm (short-wave UV) | Nitrene |
| Nitrophenyl Azide | ~300-460 nm (long-wave UV) | Nitrene |
| Benzophenone | ~350-360 nm (long-wave UV) | Triplet Ketone |
| Diazirine | ~330-370 nm (long-wave UV) | Carbene |
Future Research Directions and Perspectives
Challenges and Opportunities in the Synthesis of Substituted Arylmethanamines
The synthesis of polysubstituted arylmethanamines like (2,4-Dichloro-5-methoxyphenyl)methanamine presents distinct challenges. The general production routes for the parent compound, benzylamine (B48309), include the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or the reductive amination of benzaldehyde (B42025). wikipedia.org However, applying these methods to a multi-substituted, electronically complex ring system requires careful consideration of regioselectivity, functional group tolerance, and reaction conditions.
Key challenges include:
Precursor Availability and Synthesis: The multi-step synthesis of the required substituted precursors, such as 2,4-dichloro-5-methoxybenzaldehyde (B8799671) or the corresponding benzonitrile, can be complex. For instance, the synthesis of related compounds like 2,4-dichloro-5-methoxy pyrimidine (B1678525) involves multi-step procedures that may require stringent conditions, such as the use of phosphorus oxychloride at high temperatures. google.comgoogle.com
Control of Selectivity: Introducing the aminomethyl group onto the heavily substituted benzene (B151609) ring without affecting the existing chloro and methoxy (B1213986) substituents can be difficult. The electronic-withdrawing nature of the chlorine atoms and the donating effect of the methoxy group influence the reactivity of the ring and any benzylic intermediates.
Despite these challenges, significant opportunities exist for methodological advancement. The development of novel catalytic systems, particularly for reductive amination, could provide milder and more efficient pathways. Furthermore, exploring biocatalysis, using enzymes like hydrolases or transaminases, offers a green chemistry approach to producing such chiral amines with high enantioselectivity. wikipedia.org
Table 1: Challenges and Opportunities in Arylmethanamine Synthesis
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis Route | Multi-step processes; Availability of substituted precursors. | Development of convergent and one-pot syntheses. |
| Reagents & Conditions | Use of harsh chemicals (e.g., strong acids/bases, high temperatures). google.comgoogle.com | Novel catalytic systems (e.g., transition metal, organocatalysis); Biocatalytic and enzymatic routes. wikipedia.org |
| Selectivity | Controlling regioselectivity in substitution reactions; Avoiding side reactions with existing functional groups. | Designing catalysts with high chemo- and regioselectivity. |
| Sustainability | Generation of stoichiometric waste; Use of hazardous solvents. | Application of green chemistry principles; Use of renewable feedstocks and safer solvents. |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is largely dictated by the primary amine and the substituted aromatic ring. Standard reactions include N-alkylation and N-acylation. wikipedia.org For example, studies on substituted benzylamines show they undergo nucleophilic substitution with reagents like benzyl bromide in an SN2-type mechanism, with the reaction rate being highly sensitive to the electronic nature of the ring substituents. researchgate.net
Future research will likely focus on uncovering more novel reactivity patterns:
Influence of Substituents: The electron-withdrawing chlorine atoms and the electron-donating methoxy group create a unique electronic environment. Quantitative structure-activity relationship (QSAR) studies on similar benzylamine analogues have shown that the rate of oxidation by enzymes like monoamine oxidase is strongly correlated with the electronic properties of the ring substituents. acs.org A similar systematic study on this compound could reveal how its specific substitution pattern influences its reactivity in various chemical and biological transformations.
Directed C-H Functionalization: Modern synthetic methods could enable the selective functionalization of the C-H bonds on the aromatic ring, directed by the aminomethyl group. This would provide a powerful strategy for rapidly building molecular complexity from the core structure.
Photocatalysis and Electrosynthesis: These emerging fields offer new ways to generate reactive intermediates under mild conditions. Applying these techniques to this compound could lead to unprecedented transformations that are not accessible through traditional thermal methods.
Fluorine Chemistry Analogues: Research into the base-mediated didefluorination of o-trifluoromethyl benzylamines has shown they can generate unique difluoroquinone methide intermediates that undergo cascade reactions. acs.org Exploring whether the dichlorinated structure of this compound could be manipulated to participate in analogous elimination or cycloaddition reactions could open new synthetic avenues.
Advancements in Integrated Experimental and Computational Methodologies
The synergy between experimental work and computational modeling is becoming indispensable for modern chemical research. For a molecule like this compound, this integrated approach offers profound insights.
Mechanistic Elucidation: While kinetic studies can determine reaction rates and orders, as demonstrated in the reaction of benzylamines with benzyl bromide researchgate.net, computational methods like Density Functional Theory (DFT) can be used to model transition states and reaction intermediates. This dual approach can provide a complete picture of the reaction mechanism. For instance, computational modeling was key to proposing the involvement of a transient 2-azaallyl anion in the transformation of o-trifluoromethyl benzylamines. acs.org
Predictive Chemistry: QSAR analyses, which correlate structural or physicochemical properties with reactivity or biological activity, are powerful predictive tools. A QSAR study on this compound and its derivatives could predict their behavior as enzyme inhibitors or receptor ligands, guiding the synthesis of more potent and selective compounds. acs.org
Spectroscopic Analysis: Integrating high-level computational predictions of spectroscopic data (e.g., NMR, IR) with experimental results can aid in the unambiguous characterization of new compounds and complex reaction mixtures derived from this compound.
Expanding the Scope of Synthetic Applications
This compound is a valuable building block for more complex molecules. Its utility stems from the ability to use the amine as a handle for further reactions while the substituted phenyl ring imparts specific properties to the target molecule. Benzylamines are well-established as "masked" ammonia equivalents, where the benzyl group can be easily removed via hydrogenolysis after serving its purpose in a reaction. wikipedia.org
The primary application space to be expanded is in medicinal chemistry and materials science:
Pharmaceutical Scaffolds: The precursor, 2,4-dichloro-5-methoxyaniline (B1301479), is used in the synthesis of complex heterocyclic compounds like quinoline (B57606) and quinazoline (B50416) derivatives. These scaffolds are known to possess a wide range of biological activities, and the specific substitution pattern of the phenyl ring is often crucial for efficacy. simsonpharma.com Further derivatization of this compound could yield novel drug candidates.
Isoquinoline Synthesis: The Pomeranz–Fritsch reaction and its modifications provide a classic route to isoquinolines using benzylamine as a key starting material. wikipedia.org Applying this chemistry to this compound could generate a library of novel, highly substituted isoquinolines for pharmacological screening.
Derivatization for Materials Science: The aromatic ring and reactive amine group make this compound a candidate for incorporation into polymers or functional materials. For example, similar dichloro-dimethoxy-phenyl structures are used as precursors for triazine-based UV light absorbers. researchgate.net The unique electronic and steric properties conferred by the substituent pattern could be exploited to develop new dyes, coatings, or electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
